N-(5-chloro-2-methoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-25-17-6-5-15(20)12-16(17)22-19(24)23-10-7-14(8-11-23)13-26-18-4-2-3-9-21-18/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKBZJDOFXTVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 426.9 g/mol. The compound features a piperidine ring substituted with various functional groups, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁ClN₄O₂S |
| Molecular Weight | 426.9 g/mol |
| CAS Number | 868967-51-5 |
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds structurally similar to this compound. For instance, derivatives of pyridine and piperidine have shown promising activity against various viral targets, including HIV and hepatitis C virus (HCV). A notable finding is that certain modifications in the piperidine structure lead to enhanced inhibition of viral replication.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits significant cytotoxic effects against several cancer cell lines. For example, a study reported that concentrations as low as 10 µg/ml led to a substantial reduction in cell viability in breast cancer cell lines, highlighting its potential as an anticancer agent.
The mechanism through which this compound exerts its biological effects is believed to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. The presence of the pyridinylthio group may enhance interaction with target proteins involved in these pathways.
Case Study 1: Antiviral Efficacy
In a controlled study, the compound was tested against HIV reverse transcriptase (RT) enzymes. The results indicated an IC50 value of approximately 1.96 µM, showcasing its potential as an effective inhibitor against this critical viral enzyme . This level of potency suggests that further optimization could yield more effective antiviral agents.
Case Study 2: Anticancer Activity
Another investigation focused on the compound's effects on the AMJ13 breast cancer cell line. The study revealed that treatment with varying concentrations (10, 20, 40 µg/ml) over different exposure times (24, 48, and 72 hours) resulted in significant cytotoxicity, with the most pronounced effects observed at higher concentrations and longer exposure times .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or synthetic parallels with the target molecule:
4-((3-(5-Chloro-2-Methoxyphenyl)Ureido)Methyl)-N-(4-Fluorophenyl)Piperidine-1-Carboxamide (CAS 1234902-95-4)
- Structural Features : Replaces the thioether group with a ureido linker (-NH-C(=O)-NH-) and substitutes the pyridinyl group with a 4-fluorophenyl.
- Molecular Weight: 434.9 g/mol vs.
- Synthesis : Likely involves urea formation via isocyanate intermediates, contrasting with the thioether linkage in the target compound .
3-((5-Chloropyrimidin-2-Yl)Oxy)-N-(4-Methoxyphenethyl)Piperidine-1-Carboxamide (CAS 2034522-71-7)
- Structural Features : Substitutes the pyridinylthio group with a chloropyrimidinyloxy moiety and replaces the 5-chloro-2-methoxyphenyl with a 4-methoxyphenethyl group.
- Molecular Weight : 390.9 g/mol, indicating reduced steric bulk compared to the target compound .
PQ401 (1-(5-Chloro-2-Methoxyphenyl)-3-(2-Methylquinolin-4-Yl)Urea)
- Structural Features : Shares the 5-chloro-2-methoxyphenyl group but uses a urea core instead of a piperidine carboxamide.
N-(Pyridazin-3-Yl)-4-[(3-{[5-(Trifluoromethyl)Pyridin-2-Yl]Oxy}Phenyl)Methylidene]Piperidine-1-Carboxamide
- Structural Features : Features a pyridazinyl group and a trifluoromethylpyridinyloxy substituent. Registered as a FAAH inhibitor, highlighting the piperidine carboxamide’s versatility in enzyme targeting .
N-Piperidinyl-Benzimidazolone Derivatives (Compounds 8–10)
- Synthetic Insights : Yields vary with substituents (e.g., 90% for 4-iodophenyl vs. 68% for 4-nitrophenyl), suggesting steric and electronic effects influence synthesis efficiency. The target compound’s pyridinylthio group may require optimized coupling conditions .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Challenges : Bulky or electron-deficient aryl groups (e.g., 4-nitrophenyl in Compound 10) reduce yields, suggesting the target compound’s pyridinylthio group may require tailored reaction conditions .
- Thioether linkages (vs. ethers or ureas) may enhance metabolic stability or alter binding kinetics due to sulfur’s electronegativity and lipophilicity .
- Biological Potential: The FAAH inhibitor () demonstrates that piperidine carboxamides can target enzymes, suggesting the thioether moiety in the target compound could modulate selectivity or potency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-chloro-2-methoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide, and what key reaction conditions are critical?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as substituted pyridine or piperidine derivatives. For example, coupling reactions between a piperidine-1-carboxamide intermediate (e.g., N-(5-chloro-2-methoxyphenyl)piperidine-1-carboxamide) and a pyridin-2-ylthio-methyl moiety require optimized conditions. Key steps include:
- Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation .
- Temperature control (e.g., reflux in dichloromethane or dimethylformamide) to prevent side reactions .
- Purification via column chromatography or HPLC to achieve high purity (>95%) .
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent positions and stereochemistry. For example, the pyridin-2-ylthio-methyl group’s protons appear as distinct aromatic signals in the 7–8 ppm range .
- Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., calculated [M+H] for CHClNOS: ~414.1 g/mol) .
- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions, as demonstrated in structurally similar pyrimidine derivatives .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based or colorimetric readouts. For example, pyridine derivatives often target metabolic enzymes like methionine aminopeptidases .
- Cell Viability Assays : Use cancer cell lines (e.g., MCF-7 or HeLa) to assess cytotoxicity via MTT or resazurin reduction .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
- Catalyst Screening : Use of triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to accelerate coupling reactions .
- Temperature Gradients : Stepwise heating (e.g., 0°C to room temperature) during thioether formation to control exothermic reactions .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines, incubation times, and positive controls. For example, discrepancies in IC values for kinase inhibitors may arise from varying ATP concentrations .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
Q. What computational approaches are effective for predicting target interactions and selectivity?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model binding poses with targets (e.g., kinase ATP-binding pockets). Focus on the piperidine carboxamide’s hydrogen-bonding potential .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS. Analyze RMSD and ligand-protein interaction fingerprints .
Q. What are the challenges in purifying this compound, and how can they be addressed?
- Methodological Answer :
- Byproduct Removal : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to separate unreacted pyridine-thiol intermediates .
- Chiral Resolution : If stereocenters are present, employ chiral stationary phases (e.g., Chiralpak AD-H) for enantiomer separation .
Q. How can researchers analyze the compound’s metabolic stability in preclinical models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
